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2'-O-Butyl-5-methyluridine -

2'-O-Butyl-5-methyluridine

Catalog Number: EVT-10908559
CAS Number:
Molecular Formula: C14H23N2O9P
Molecular Weight: 394.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is derived from uridine, a naturally occurring nucleoside. It can be classified as a pyrimidine nucleoside, specifically a 5-methyluridine derivative. The addition of alkyl groups, such as butyl, enhances its hydrophobicity and potentially alters its interaction with biological systems, making it valuable in various scientific applications, particularly in the development of oligonucleotide therapeutics .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2'-O-butyl-5-methyluridine typically involves several key steps:

  1. Starting Material: The synthesis often begins with uridine or 5-methyluridine as the base nucleoside.
  2. Alkylation Reaction: The 2'-hydroxyl group of the ribose is alkylated using an appropriate alkyl halide (in this case, butyl iodide) in the presence of a base (e.g., sodium hydride or potassium carbonate) to facilitate the nucleophilic substitution reaction .
  3. Protection/Deprotection Steps: Depending on the specific synthetic route, protecting groups may be employed to shield reactive sites on the nucleoside during alkylation. These groups are later removed to yield the final product .

The synthesis can be performed under mild conditions and is amenable to both small-scale laboratory synthesis and larger-scale production, making it suitable for various applications in research and industry .

Molecular Structure Analysis

Structure and Data

The molecular formula for 2'-O-butyl-5-methyluridine is C₁₃H₁₈N₂O₅. Its structure consists of:

  • A ribose sugar with a butyl group at the 2' position.
  • A uracil base with a methyl group at the 5 position.

The structural representation can be summarized as follows:

C13H18N2O5\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{5}

This compound exhibits specific stereochemistry due to the ribose sugar configuration, which is critical for its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

2'-O-butyl-5-methyluridine can participate in several chemical reactions typical for nucleosides:

  1. Phosphorylation: It can be phosphorylated to form nucleotide triphosphates, which are crucial for incorporation into RNA during transcription processes.
  2. Glycosylation: The compound can undergo glycosylation reactions to form more complex oligonucleotide structures or conjugates with other biomolecules .
  3. Degradation Studies: Research has shown that 2'-O-alkyl modifications enhance resistance to nucleases, making these compounds stable under physiological conditions, which is beneficial for therapeutic applications .
Mechanism of Action

Process and Data

The mechanism of action of 2'-O-butyl-5-methyluridine primarily revolves around its incorporation into RNA strands. Upon incorporation into RNA:

  • It enhances the stability of the RNA molecule against enzymatic degradation by nucleases.
  • The hydrophobic butyl group may influence binding interactions with proteins or other nucleic acids, potentially improving efficacy in antisense oligonucleotide therapies or RNA interference applications .

Research indicates that such modifications can lead to increased binding affinity for complementary sequences while maintaining or enhancing biological activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 270.29 g/mol.
  • Solubility: Generally soluble in organic solvents like methanol and dimethyl sulfoxide but may have limited solubility in water due to hydrophobic modifications.
  • Stability: Enhanced stability against hydrolysis compared to unmodified nucleosides; resistant to enzymatic degradation.

These properties make it suitable for various biochemical applications, including drug development and molecular biology research.

Applications

Scientific Uses

2'-O-butyl-5-methyluridine has several important applications:

  1. Antisense Oligonucleotides: Its incorporation into oligonucleotides improves their stability and efficacy as therapeutic agents targeting specific RNA sequences.
  2. Research Tools: Used in studies involving RNA structure-function relationships due to its ability to alter physical properties without significantly disrupting base pairing.
  3. Nucleotide Synthesis: Acts as a building block for synthesizing modified ribonucleotides for use in various biochemical assays and therapeutic developments .
Biosynthesis and Natural Occurrence of 2'-O-Butyl-5-methyluridine

Ribose Methylation Pathways in RNA Modification

Ribose 2ʹ-O-methylation represents a fundamental class of RNA modification conserved across all domains of life. This modification involves the enzymatic transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 2ʹ-hydroxyl group of the ribose sugar in RNA nucleotides, catalyzed by specific methyltransferase enzymes [8] [10]. In archaea and eukaryotes, the reaction is primarily guided by small ribonucleoprotein complexes (sRNPs or snoRNPs). The core enzymatic component is fibrillarin (archaea/eukaryotes), which forms a complex with scaffold proteins (Nop5 in archaea) and the RNA-binding protein L7Ae. This complex associates with C/D box small RNAs (sRNAs), which contain guide sequences that base-pair with target RNA regions, positioning the methylation site precisely at the nucleotide located five bases upstream of the box D/Dʹ motif [10].

Table 1: Core Components of Archaeal C/D Box sRNP Complex for 2ʹ-O-Methylation

ComponentRoleConservation
FibrillarinCatalytic methyltransferase; binds SAM cofactorArchaea, Eukaryota
Nop5Scaffold protein; bridges fibrillarin and L7Ae; facilitates dimerizationArchaea, Eukaryota
L7AeBinds kink-turn (k-turn) structure in C/D box sRNAArchaea (homologs in eukaryotes: Snu13/15.5K)
C/D box sRNAContains guide sequences for target RNA recognitionArchaea, Eukaryota

Bacteria employ distinct protein-only methyltransferases (e.g., RlmJ/K) that recognize specific RNA sequences or structural motifs without guide RNAs [5] [8]. The chemical outcome of 2ʹ-O-methylation is the substitution of the polar ribose 2ʹ-OH group with a methyl ether (-O-CH₃). This alteration significantly enhances RNA stability by conferring resistance to alkaline hydrolysis and ribonuclease degradation. Furthermore, it constrains ribose puckering (favouring the C3ʹ-endo conformation), which stabilizes the A-form helix geometry critical for RNA-protein interactions and translational fidelity [1] [10]. While the primary natural product is 2ʹ-O-methylribose (Nm), longer alkyl chains, such as 2ʹ-O-butyl, are not observed in natural biological systems and are exclusively synthetic derivatives [7] [9].

Role of 2ʹ-O-Alkyl Modifications in Archaeal, Bacterial, and Eukaryotic RNA

2ʹ-O-methylated nucleotides (Nm) serve diverse biological functions across life forms, heavily influenced by environmental adaptation and functional specialization:

  • Archaeal RNA: Thermophilic archaea (e.g., Sulfolobus, Pyrococcus) exhibit the highest density of 2ʹ-O-methylations, particularly in rRNA and tRNA. These modifications act as thermodynamic stabilizers, preventing RNA unfolding and degradation under extreme heat (>80°C). The methyl groups shield the phosphodiester backbone, reduce hydration, and stabilize key tertiary interactions. Circular forms of C/D box sRNAs, prevalent in thermophiles, may further enhance complex stability [10].
  • Bacterial RNA: Bacterial rRNA contains fewer 2ʹ-O-methylations compared to archaea. Key modifications often cluster in functionally critical regions like the peptidyl transferase center. Notably, Gm18 (2ʹ-O-methylguanosine at position 18) in tRNA is widespread and dynamically regulated. Under stress (e.g., starvation, sub-lethal antibiotics), increased Gm18 levels in Escherichia coli tRNAs correlate with reduced immunostimulatory potential by suppressing Toll-like receptor 7 (TLR7) activation – a potential immune evasion strategy [5] [8].
  • Eukaryotic RNA: Eukaryotes possess extensive 2ʹ-O-methylation guided by snoRNAs, particularly in rRNA (55-115 sites in humans) and snRNAs. These modifications fine-tune ribosome assembly, pre-mRNA splicing efficiency, and translational accuracy. Furthermore, modifications like 5-methyluridine (ribothymidine, m⁵U) and 2ʹ-O-methylated variants are crucial for tRNA structure and function, such as stabilizing the TΨC loop interaction with the ribosome [1] [2].

Natural Occurrence of 2ʹ-O-Butyl-5-methyluridine: Crucially, 2ʹ-O-butyl-5-methyluridine is not a naturally occurring modified nucleoside. It is a synthetic analog engineered by chemists. Its design builds upon the natural occurrence of two distinct modifications:

  • 5-Methyluridine (ribothymidine, m⁵U/mT): This is a naturally abundant modification found in the TΨC loop of tRNAs across all domains of life, formed by TrmA (bacteria) or Trm2 (archaea/eukaryotes) enzymes. It stabilizes tRNA tertiary structure via unique base pairing (e.g., m²₂G26:A44 pseudo-pair) [1] [3].
  • 2ʹ-O-Methyluridine (Um): This is a common natural ribose methylation found in rRNA, tRNA, and snRNA, guided by C/D box s(no)RNAs and installed by fibrillarin/Nop1 [1] [10].

2ʹ-O-Butyl-5-methyluridine synthetically combines the methylated base (5-methyluracil) with a 2ʹ-O-butylribose. The butyl group (-O-CH₂-CH₂-CH₂-CH₃) is significantly larger and more hydrophobic than the natural methyl group (-O-CH₃). While enzymes like the metagenome-derived RK9 nucleoside hydrolase can recognize and process 2ʹ-O-methyluridine [9], there is no evidence for natural enzymatic pathways synthesizing or utilizing nucleosides with 2ʹ-O-alkyl chains as long as butyl.

Comparative Analysis of 2ʹ-O-Alkyl Nucleoside Distribution Across Domains of Life

The distribution, abundance, and enzymatic machinery for 2ʹ-O-methylation exhibit significant variation across the domains of life, reflecting evolutionary divergence and adaptation:

Table 2: Comparative Analysis of 2ʹ-O-Methylation (Nm) Across Domains of Life

FeatureBacteriaArchaeaEukaryota
Primary Catalytic SystemProtein-only methyltransferases (e.g., RlmJ, RlmKL)C/D box sRNP (Fibrillarin/Nop5/L7Ae + sRNA)C/D box snoRNP (Fibrillarin/Nop56,58/15.5K + snoRNA)
Guide RNA UsageAbsentPresent (Linear & Circular sRNAs)Present (snoRNAs)
Typical Abundance (rRNA)Low (~10 sites)High; Thermo/acidophiles > mesophiles (~50-100+ sites)High (~100-200 sites)
Key Functional DriversRibosome assembly, basic stabilityExtreme thermostability, structural integrityRibosome/spliceosome assembly, fine-tuning of translation/splicing
Representative ModificationsGm18 (tRNA), Um2558 (23S rRNA)Diverse Nm in rRNA & tRNA; e.g., Am, Gm, Cm, UmDiverse Nm; m⁵U, m⁵C often co-occur with Nm
DynamicityYes (e.g., Gm18 under stress)Largely constitutive; essential for survival in extremophilesLargely constitutive; some regulation during ribosome biogenesis
2ʹ-O-Alkyl > MethylNot observedNot observedNot observed

Key Findings from Comparative Analysis:

  • Evolutionary Machinery: Archaea and Eukaryota share a homologous RNA-guided system (C/D box s(no)RNP) for 2ʹ-O-methylation, pointing to a common ancestral mechanism likely present in the last universal common ancestor (LUCA) or acquired early in archaeal/eukaryotic evolution. Bacteria evolved distinct protein-only methyltransferases, suggesting convergent evolution for ribose methylation or loss of the RNA-guided system [6] [10].
  • Abundance and Environment: Archaea, particularly hyperthermophiles (e.g., Pyrococcus, Thermoproteus), possess the highest density of Nm modifications. This correlates directly with their need to stabilize RNA secondary and tertiary structures against denaturation at high temperatures. Mesophilic bacteria and eukaryotes have fewer sites, often concentrated in functional centers [10] [3].
  • Complexity and Targeting: Eukaryotes possess the largest number of guide snoRNAs and modification sites, reflecting the increased complexity of their ribosomes and spliceosomes. Archaeal systems, while homologous, are generally less complex but highly efficient, sometimes utilizing single-domain sRNAs or circular forms for stability [10].
  • Synthetic Analogs vs. Natural Occurrence: While natural 2ʹ-O-methylation is ubiquitous, longer 2ʹ-O-alkyl chains (ethyl, propyl, butyl) are exclusively synthetic constructs. Enzymes like the metagenome-derived RK9 nucleoside hydrolase can act on 2ʹ-O-methyluridine but show activity against 2ʹ-O-butyluridine only in engineered or in vitro contexts, confirming its non-natural status [9]. The natural biochemical machinery (synthetases, methyltransferases, RNP complexes) is adapted solely for methyl group transfer or processing, not longer alkyl chains. The hydrophobic butyl group in synthetic 2ʹ-O-butyl-5-methyluridine significantly alters the nucleoside's properties (e.g., increased lipophilicity, steric bulk) compared to natural Nm modifications, making it valuable for biotechnology (nuclease resistance in aptamers) but distinct from biological evolution's products [7] [9].

Properties

Product Name

2'-O-Butyl-5-methyluridine

IUPAC Name

[(2R,3R,4R,5R)-4-butoxy-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C14H23N2O9P

Molecular Weight

394.31 g/mol

InChI

InChI=1S/C14H23N2O9P/c1-3-4-5-23-11-10(17)9(7-24-26(20,21)22)25-13(11)16-6-8(2)12(18)15-14(16)19/h6,9-11,13,17H,3-5,7H2,1-2H3,(H,15,18,19)(H2,20,21,22)/t9-,10-,11-,13-/m1/s1

InChI Key

WSAMAMLAATZRPR-PRULPYPASA-N

Canonical SMILES

CCCCOC1C(C(OC1N2C=C(C(=O)NC2=O)C)COP(=O)(O)O)O

Isomeric SMILES

CCCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C)COP(=O)(O)O)O

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